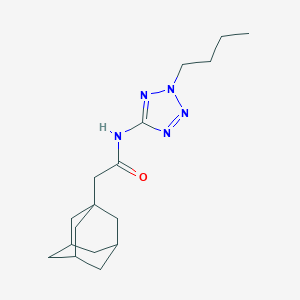![molecular formula C15H15N5O3S B249425 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood. However, it is believed that this compound exerts its effects by interfering with various cellular processes. For example, in one study, it was found that this compound inhibited the activity of an enzyme called topoisomerase II, which is involved in DNA replication. This suggests that this compound may exert its anti-cancer effects by inhibiting DNA replication.
Biochemical and Physiological Effects:
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to exhibit various biochemical and physiological effects. In one study, it was found that this compound inhibited the activity of an enzyme called COX-2, which is involved in the production of pro-inflammatory cytokines. This suggests that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide in laboratory experiments is its potential as an anti-cancer and anti-inflammatory agent. This makes it a useful compound for studying the mechanisms of cancer and inflammation. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. This could involve studying its effects on different types of cancer cells and different inflammatory pathways.
Another future direction is to investigate its potential as an insecticide in agricultural settings. This could involve studying its effects on different types of insects and its potential as an environmentally friendly alternative to traditional insecticides.
Conclusion:
In conclusion, 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has potential applications in various fields. It is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further research is needed to fully understand its potential applications and mechanisms of action.
Synthesis Methods
The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves the reaction of 4-methoxybenzohydrazide with thiosemicarbazide in the presence of acetic acid to form 5-methyl-1,3,4-thiadiazol-2-amine. This is followed by the reaction of the resulting compound with 2-chloroacetyl chloride to form 3-(5-methyl-1,3,4-thiadiazol-2-yl)-N-(2-chloroacetyl)-4-methoxybenzohydrazide. Finally, the reaction of this compound with sodium azide in the presence of triethylamine leads to the formation of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
Scientific Research Applications
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In one study, it was found that this compound inhibited the proliferation of cancer cells and induced apoptosis. In another study, it was found that this compound exhibited anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines.
In addition to its potential applications in medicine, this compound has also been studied for its potential use in the field of agriculture. In one study, it was found that this compound exhibited insecticidal activity against the cotton bollworm. This suggests that this compound could be used as a potential insecticide in agricultural settings.
properties
Product Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
|---|---|
Molecular Formula |
C15H15N5O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H15N5O3S/c1-9-18-19-15(24-9)16-12(21)7-8-13-17-14(20-23-13)10-3-5-11(22-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,19,21) |
InChI Key |
OLVMIPVDCYBJCD-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-acetylpiperazin-1-yl)phenyl]acetamide](/img/structure/B249342.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B249343.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B249345.png)
![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B249346.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B249347.png)
![Ethyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249349.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B249351.png)
![2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249353.png)
![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249357.png)
![N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide](/img/structure/B249358.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B249359.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B249363.png)

![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)